4-(2-Dimethylaminoethyl)pyridine

Vue d'ensemble

Description

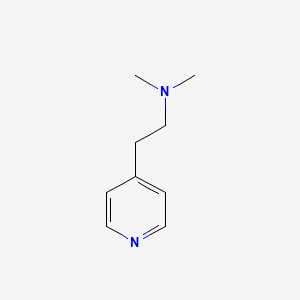

4-(2-Dimethylaminoethyl)pyridine is a useful research compound. Its molecular formula is C9H14N2 and its molecular weight is 150.22 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 175807. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

4-(2-Dimethylaminoethyl)pyridine is characterized by its basicity and nucleophilic properties due to the dimethylamino group. This compound can act as a catalyst in various chemical reactions, particularly acylation processes. The mechanism involves the formation of a stable nucleophilic species that can effectively attack electrophiles, facilitating the reaction.

Acylation Reactions

DMAP is widely recognized for its role as a catalyst in acylation reactions, particularly in the synthesis of esters and amides. Its efficiency surpasses that of traditional catalysts due to its ability to stabilize the transition state.

| Reaction Type | Catalyst | Yield | Conditions |

|---|---|---|---|

| Acylation of alcohols | DMAP | Up to 95% | Room temperature |

| Amide formation | DMAP | 90-98% | Solvent-free conditions |

Case Study: Synthesis of Esters

In a study examining the use of DMAP in ester synthesis, researchers found that employing DMAP led to significantly higher yields compared to conventional methods. The reaction was conducted under mild conditions, demonstrating DMAP's utility as an eco-friendly catalyst.

Drug Development

DMAP plays a crucial role in the pharmaceutical industry, particularly in the synthesis of active pharmaceutical ingredients (APIs). It is often used as an intermediate in the production of drugs targeting various conditions, including neurological disorders.

| Drug | Target Condition | Role of DMAP |

|---|---|---|

| Fampridine | Multiple Sclerosis | Intermediate in synthesis |

| Antidepressants | Depression | Catalyst in synthesis |

Case Study: Fampridine Synthesis

Fampridine (4-aminopyridine), used for improving walking in multiple sclerosis patients, involves DMAP in its synthesis pathway. Research has shown that using DMAP enhances the efficiency of the reaction, leading to higher purity and yield of the final product.

Biological Studies

Research indicates that derivatives of this compound exhibit various biological activities, including anti-inflammatory and analgesic effects. These properties are attributed to their ability to interact with biological targets effectively.

| Activity Type | Compound | Effect |

|---|---|---|

| Anti-inflammatory | DMAP derivatives | Significant reduction in inflammation |

| Analgesic | DMAP derivatives | Pain relief in animal models |

Case Study: Analgesic Properties

A study conducted on DMAP derivatives demonstrated significant analgesic effects in animal models. The compounds were tested against standard analgesics and showed comparable efficacy, suggesting potential for development into new pain management therapies.

Analyse Des Réactions Chimiques

Mannich Condensation

4-Methylpyridine reacts with formaldehyde and secondary amines (e.g., dimethylamine) under controlled conditions to form 4-(2-dimethylaminoethyl)pyridine. This method yields the product in moderate to high efficiency depending on the amine and solvent .

Addition to 4-Vinylpyridine

Secondary amines add across the double bond of 4-vinylpyridine in water or aprotic solvents. For example:

-

Dimethylamine in water at 90°C for 24 hours yields 4-(β-dimethylaminoethyl)pyridine (40% yield).

Table 1: Reaction Conditions and Yields for this compound Synthesis

| Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Dimethylamine | Water | 90 | 24 | 40 |

| Diethylamine | Water | Reflux | 48 | 70 |

| Piperidine | Neat | Reflux | 6 | 65 |

Reactivity of the Dimethylamino Group

The dimethylaminoethyl side chain undergoes characteristic amine reactions:

Quaternization

The tertiary amine reacts with alkyl halides or acylating agents to form quaternary ammonium salts. For instance, treatment with methyl iodide generates a positively charged species, enhancing solubility in polar solvents .

Electrophilic Aromatic Substitution

The pyridine ring’s 4-position is activated for electrophilic substitution due to the electron-donating dimethylaminoethyl group. Key reactions include:

Nitration

Directed by the substituent, nitration occurs at the 3-position of the pyridine ring under mild acidic conditions .

Sulfonation

Concentrated sulfuric acid introduces sulfonic acid groups at the 3-position, though yields are moderate due to competing decomposition .

Coordination Chemistry

The dimethylaminoethyl group acts as a ligand in metal complexes. For example:

-

Sodium dihydropyridyl complexes form when reacted with sodium tert-butoxide, enabling catalytic applications in organic synthesis .

Table 2: Metal Complexation Reactions

| Metal Source | Ligand Behavior | Application |

|---|---|---|

| NaOtBu | Bidentate coordination via N and C | Pre-catalyst for alkylation |

Key Research Findings

Propriétés

IUPAC Name |

N,N-dimethyl-2-pyridin-4-ylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-11(2)8-5-9-3-6-10-7-4-9/h3-4,6-7H,5,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVXKZGLIZHUYBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CC=NC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70191616 | |

| Record name | Pyridine, 4-(2-dimethylaminoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38223-06-2 | |

| Record name | Pyridine, 4-(2-dimethylaminoethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038223062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pyridineethanamine,N-dimethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175807 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 4-(2-dimethylaminoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.